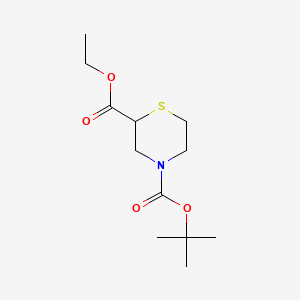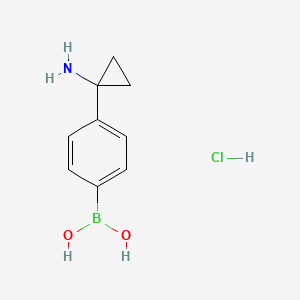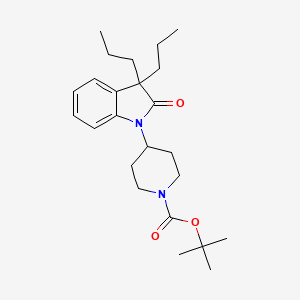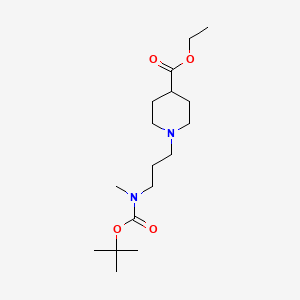
Ethyl N-Boc-2-thiomorpholinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-Boc-2-thiomorpholinecarboxylate is a chemical compound with the CAS Number: 1346597-50-9 . It has a molecular weight of 275.37 and its IUPAC Name is 4-tert-butyl 2-ethyl 2,4-thiomorpholinedicarboxylate . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI Code for Ethyl N-Boc-2-thiomorpholinecarboxylate is 1S/C12H21NO4S/c1-5-16-10(14)9-8-13(6-7-18-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl N-Boc-2-thiomorpholinecarboxylate is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity Research
Research on antioxidants is vital across various fields, including food engineering, medicine, and pharmacy. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining antioxidant activity. These tests, based on chemical reactions and spectrophotometry, help assess the antioxidant capacity of complex samples, highlighting the significance of chemical compounds in understanding oxidative stress and potential health implications (Munteanu & Apetrei, 2021).
Photocatalysis and Environmental Applications
The photocatalytic properties of certain compounds, such as (BiO)2CO3, have gained attention for their potential in environmental remediation, including water treatment and air purification. The modification of these materials to enhance their photocatalytic performance under visible light is a key area of research, demonstrating the role of chemical compounds in addressing environmental challenges (Ni et al., 2016).
Biomaterials for Biomedical Applications
Phosphorus-containing polymers have shown promise in the biomedical field due to properties like biocompatibility and resistance to protein adsorption. Research in this area focuses on developing materials for dentistry, regenerative medicine, and drug delivery, underscoring the importance of chemical compounds in advancing medical technology and patient care (Monge et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statement associated with it is H302 , which indicates that it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Eigenschaften
IUPAC Name |
4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-13(6-7-18-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIHHKCGONFAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCS1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346597-50-9 |
Source


|
| Record name | Ethyl N-Boc-2-thiomorpholinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)








